molecular formula C26H25ClN2O2 B221709 4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B221709
M. Wt: 432.9 g/mol
InChI Key: LONVOAWQWFAYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BCB or BCB-DMB, and it is widely used in scientific research for its unique properties.

Mechanism of Action

BCB-DMB inhibits protein kinases by binding to a specific site on the enzyme called the ATP-binding site. This binding prevents the enzyme from phosphorylating its substrate, leading to the inhibition of cellular processes that are dependent on that particular kinase.
Biochemical and Physiological Effects:
BCB-DMB has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. BCB-DMB has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BCB-DMB is its high potency as a protein kinase inhibitor. This makes it an ideal candidate for studying the role of protein kinases in various cellular processes. However, the high potency of BCB-DMB can also be a limitation, as it may lead to off-target effects and toxicity in cells.

Future Directions

There are several future directions for the study of BCB-DMB. One area of interest is the development of BCB-DMB analogs with improved selectivity and reduced toxicity. Another area of interest is the study of the role of BCB-DMB in other cellular processes, such as autophagy and DNA damage response. Additionally, BCB-DMB may have potential applications in the treatment of other diseases such as diabetes and cardiovascular disease, and further research is needed to explore these possibilities.
In conclusion, BCB-DMB is a unique compound with significant potential for scientific research. Its high potency as a protein kinase inhibitor makes it an ideal candidate for studying the role of protein kinases in various cellular processes. Further research is needed to explore its potential applications in various fields and to develop improved analogs with reduced toxicity.

Synthesis Methods

The synthesis of BCB-DMB involves the reaction of 4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline with 4-tert-butylbenzoic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then purified using column chromatography to obtain pure BCB-DMB.

Scientific Research Applications

BCB-DMB has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of a class of enzymes called protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. BCB-DMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

Product Name

4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Molecular Formula

C26H25ClN2O2

Molecular Weight

432.9 g/mol

IUPAC Name

4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C26H25ClN2O2/c1-15-12-16(2)23-22(13-15)29-25(31-23)20-14-19(10-11-21(20)27)28-24(30)17-6-8-18(9-7-17)26(3,4)5/h6-14H,1-5H3,(H,28,30)

InChI Key

LONVOAWQWFAYNS-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)Cl)C

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)Cl)C

Origin of Product

United States

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